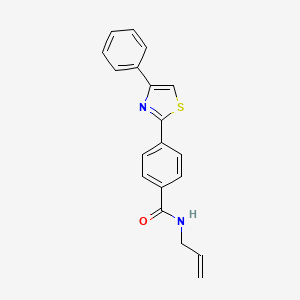

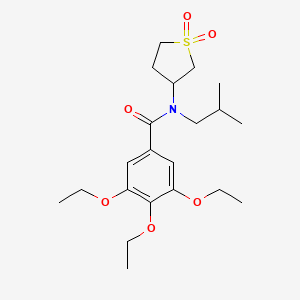

![molecular formula C9H14ClNO4 B2755679 3-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid CAS No. 2490375-63-6](/img/structure/B2755679.png)

3-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid, also known as CMAC, is a chemical compound that has been used in scientific research for its potential therapeutic applications. CMAC is a derivative of azetidine and has been found to exhibit various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

1. Role in Protein Synthesis and Ion Transport

Azetidine-2-carboxylic acid (AZ), an analog of proline, has been studied to understand the relationship between protein synthesis and ion transport. It is observed that AZ, even at low concentrations, is a potent inhibitor of the release of ions to the xylem in plants and affects the uptake to the root as well. This suggests that AZ impacts the protein formation process, rendering the formed proteins ineffective as enzymes (Pitman et al., 1977).

2. Presence in Food Chain and Potential Toxic Effects

Azetidine-2-carboxylic acid (Aze) is present in sugar beets and table beets, and it can be misincorporated into proteins in place of proline in many species, including humans. This misincorporation leads to various toxic effects and congenital malformations, indicating its significance in the pathogenesis of diseases in humans (Rubenstein et al., 2009).

3. Impact on Collagen, Keratin, and Hemoglobin Structure

Azetidine-2-carboxylic acid (L-Aze) alters the structure of essential proteins like collagen, keratin, and hemoglobin when misincorporated in place of proline. This misincorporation in animal models has been linked to a range of malformations, highlighting the compound's potential role in human disease and its natural occurrence in common foods like garden beets (Rubenstein et al., 2006).

4. Prodrug Development for Enhanced Medicinal Properties

3'-Azido-2',3'-dideoxythymidine (AZT) is an HIV treatment drug, and its prodrugs have been developed using azetidine derivatives. These prodrugs aim to improve AZT's anti-HIV activity, enhance blood-brain barrier penetration, and modify its pharmacokinetic properties for better efficacy and reduced toxicity (Parang et al., 2000).

5. Azetidine Analogues in Protein Conformation Studies

Azetidine-2-carboxylic acid and its derivatives are utilized in studying protein conformation and metabolism. For instance, its isotopically labeled form has been used in uptake and incorporation studies in both plants and bacteria, shedding light on proline metabolism and protein structure (Verbruggen et al., 1992).

6. Utility in Synthetic Organic Chemistry

Azetidine derivatives are valuable in synthetic organic chemistry for creating compounds with medicinal properties, like antibacterial agents. For example, the synthesis of 7-Azetidinylquinolones showcases the role of azetidine in developing new antibacterial drugs (Frigola et al., 1995).

7. Role in Polymer Science

In polymer science, azetidine compounds like 3-azetidinyl propanol are used to create self-curable aqueous-based polyurethane dispersions. This application demonstrates the versatility of azetidine derivatives in materials science (Wang et al., 2006).

Propiedades

IUPAC Name |

3-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO4/c1-8(2,3)15-7(14)11-4-9(10,5-11)6(12)13/h4-5H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLNPMNZKJDNOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

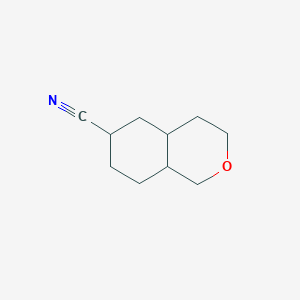

![6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2755597.png)

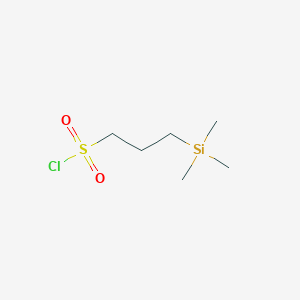

![N-(2,5-dimethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2755602.png)

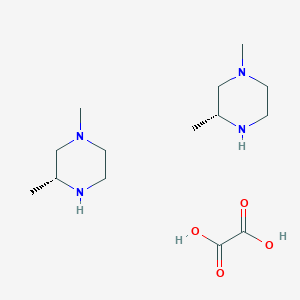

![{2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl}methanamine](/img/structure/B2755608.png)

![N-[1-(4-Tert-butylphenyl)cyclobutyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2755609.png)

![1-(5-chloro-2-methoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2755611.png)

![2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2755612.png)

![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2755613.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2755614.png)